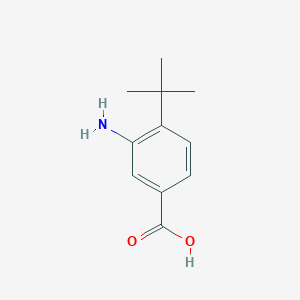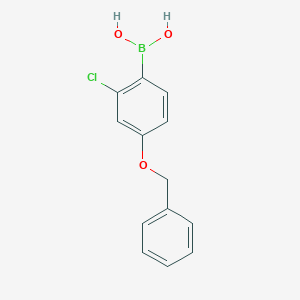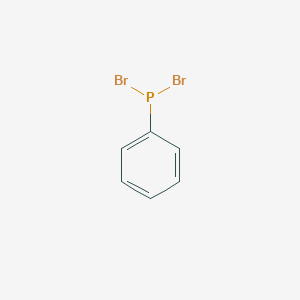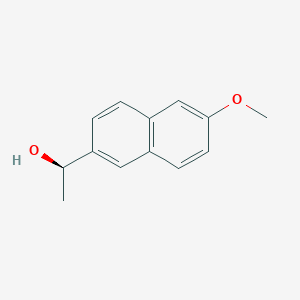
1-(6-Methoxynaphthalen-2-yl)ethanol, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxynaphthalen-2-yl)ethanol, (+)-, also known as S-Naproxen alcohol, is a chiral building block that has been widely used in the synthesis of biologically active compounds. This compound has been extensively studied due to its potential applications in medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- is not well understood. However, it has been suggested that this compound may act as a chiral auxiliary in the synthesis of biologically active compounds. It may also act as a precursor for the synthesis of other chiral building blocks.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)-. However, studies have shown that this compound has low toxicity and is well-tolerated in animals. It has also been shown to have good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in lab experiments include its well-established synthesis method, low toxicity, and good pharmacokinetic properties. However, the limitations of using this compound include its limited solubility in water and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in scientific research. These include:
1. The development of new chiral building blocks using 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- as a precursor.
2. The investigation of the mechanism of action of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in the synthesis of biologically active compounds.
3. The development of new drugs using 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- as a chiral building block.
4. The investigation of the pharmacokinetic properties of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in humans.
5. The investigation of the potential therapeutic applications of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in various diseases.
Conclusion:
In conclusion, 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- is a chiral building block that has been widely used in the synthesis of biologically active compounds. The synthesis method of this compound has been well-established, and it has shown promising pharmacokinetic properties. However, the mechanism of action of this compound is not well understood, and further research is needed to fully understand its potential applications in drug discovery.
Synthesemethoden
1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- can be synthesized by the reduction of 1-(6-methoxynaphthalen-2-yl)ethanone using sodium borohydride or lithium aluminum hydride. The resulting alcohol can be purified by recrystallization or column chromatography. The synthesis of this compound has been well-established and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- has been widely used as a chiral building block in the synthesis of biologically active compounds. It has been used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen, ibuprofen, and ketoprofen. It has also been used to synthesize antiviral, anticancer, and antifungal agents. The use of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in the synthesis of these compounds has resulted in the development of more potent and selective drugs.
Eigenschaften
CAS-Nummer |
108781-65-3 |
|---|---|
Produktname |
1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- |
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(1R)-1-(6-methoxynaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
OUVJWFRUESFCCY-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Synonyme |
(R)-(-)-1-(6-Methoxy-2-naphthyl)ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



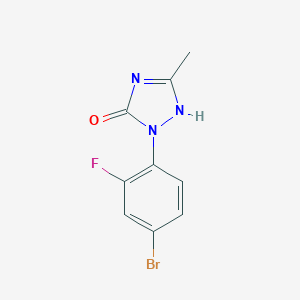
![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)
